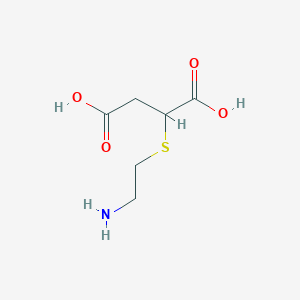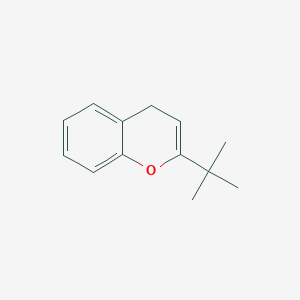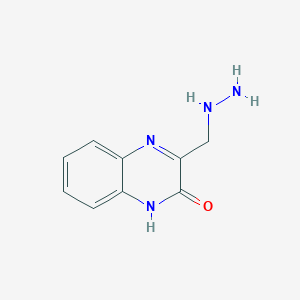
3-(Hydrazinylmethyl)quinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydrazinylmethyl)quinoxalin-2(1H)-one is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a hydrazinylmethyl group at the 3-position and a keto group at the 2-position of the quinoxaline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydrazinylmethyl)quinoxalin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-one at the 3-position. One common method is the direct alkylation of quinoxalin-2(1H)-one using hydrazine derivatives. This reaction can be carried out under metal-free conditions, often using base-promoted reactions with phosphonium ylides as alkylating agents .
Industrial Production Methods
Transition metal-free methodologies are preferred due to their environmentally benign nature and cost-effectiveness .
化学反応の分析
Types of Reactions
3-(Hydrazinylmethyl)quinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydrazinylmethyl group, leading to the formation of hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where the hydrazinylmethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups at the 3-position, enhancing their chemical and biological properties .
科学的研究の応用
3-(Hydrazinylmethyl)quinoxalin-2(1H)-one has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 3-(Hydrazinylmethyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydrazinylmethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .
類似化合物との比較
Similar Compounds
Quinoxalin-2(1H)-one: The parent compound without the hydrazinylmethyl group.
3-Alkylquinoxalin-2(1H)-ones: Compounds with alkyl groups at the 3-position.
3-Acylquinoxalin-2(1H)-ones: Compounds with acyl groups at the 3-position.
Uniqueness
3-(Hydrazinylmethyl)quinoxalin-2(1H)-one is unique due to the presence of the hydrazinylmethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming hydrogen bonds, making it a valuable scaffold for drug design and materials science .
特性
CAS番号 |
349549-02-6 |
|---|---|
分子式 |
C9H10N4O |
分子量 |
190.20 g/mol |
IUPAC名 |
3-(hydrazinylmethyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H10N4O/c10-11-5-8-9(14)13-7-4-2-1-3-6(7)12-8/h1-4,11H,5,10H2,(H,13,14) |
InChIキー |
IJABVZSMYGEXBF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6H-Pyrano[2,3-e][1,3]benzothiazole](/img/structure/B15070380.png)
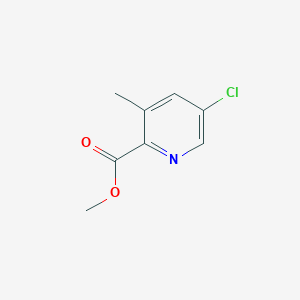

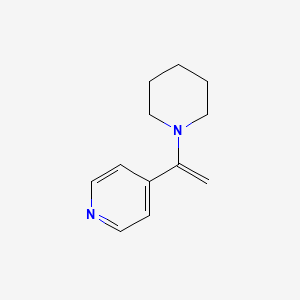
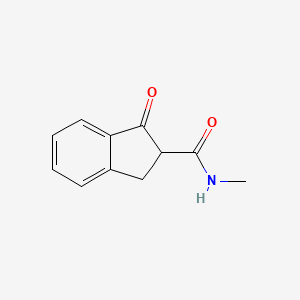
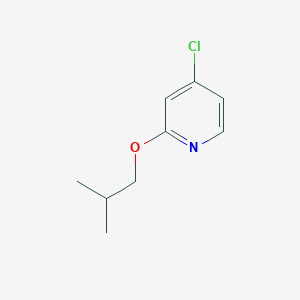
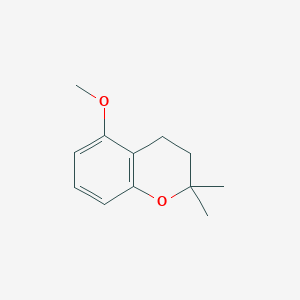
![Methyl 6-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15070420.png)
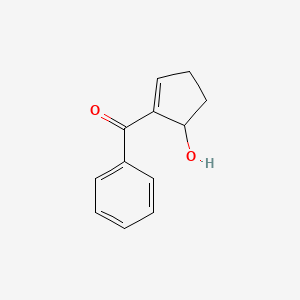
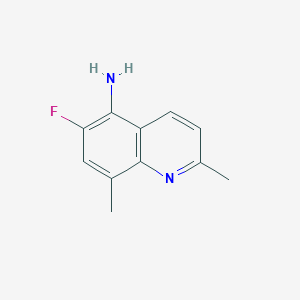
![6,7-Difluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B15070443.png)
